molecular formula C16H17NOS B5821488 2-(benzylthio)-N-ethylbenzamide

2-(benzylthio)-N-ethylbenzamide

Cat. No.: B5821488
M. Wt: 271.4 g/mol
InChI Key: LXCPEFNLQDHPIP-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-ethylbenzamide is a benzamide derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzamide core and an ethylamide (-NH-C₂H₅) substituent. Benzylthio groups are known to enhance lipophilicity and modulate interactions with biological targets, such as sirtuin enzymes (SIRTs) .

Properties

IUPAC Name

2-benzylsulfanyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-2-17-16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPEFNLQDHPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-ethylbenzamide typically involves the reaction of benzylthiol with N-ethylbenzamide under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) to facilitate the reaction between benzylthiol and N-ethylbenzamide in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of 2-(benzylthio)-N-ethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a reaction medium, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Benzylthio)benzamide Derivatives (SIRT2 Inhibitors)

A study on 3-(benzylthio)benzamide derivatives (e.g., compound 5a in ) demonstrated potent SIRT2 inhibition (IC₅₀ = 0.45 µM) with >100-fold selectivity over SIRT1 and SIRT3. Key structural differences include:

  • Substitution Position : The benzylthio group at the 3-position (vs. 2-position in the target compound) optimizes steric compatibility with the SIRT2 active site.
  • Biological Impact : Electron-withdrawing groups (e.g., nitro) on the benzamide ring enhance potency, suggesting that substitution patterns critically influence activity .
Table 1: Key Properties of Benzylthio-Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents SIRT2 IC₅₀ (µM)
3-(Benzylthio)benzamide C₁₄H₁₃NOS 243.32 3-benzylthio, unsubstituted 0.45
2-(Benzylthio)-N-ethylbenzamide C₁₆H₁₇NOS 271.38 2-benzylthio, N-ethyl Not reported

Benzimidazole-Thioacetamido-Benzamide Hybrids (Antimicrobial Agents)

Compound W1 (), 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide, exhibits broad-spectrum antimicrobial activity. Structural distinctions include:

  • Hybrid Scaffold : A benzimidazole-thioacetamido bridge introduces π-π stacking and hydrogen-bonding capabilities, improving target engagement.
  • Functional Groups : The 2,4-dinitrophenyl group enhances electrophilicity, likely contributing to DNA intercalation or enzyme inhibition .
Table 2: Antimicrobial Activity Comparison
Compound Name Microbial Targets MIC (µg/mL) Key Structural Features
W1 () S. aureus, E. coli 1.5–3.0 Benzimidazole-thioacetamido bridge
2-(Benzylthio)-N-ethylbenzamide Not tested N/A Simple benzylthio-ethylamide

N-Substituted Benzamides with Varied Pharmacophores

  • 2-(Benzylthio)-N,N-dimethylnicotinamide (): Features a nicotinamide core (vs. benzamide) and dimethylamide substituents.
  • N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (): The ethoxyethoxy group enhances aqueous solubility, a critical factor for oral bioavailability .

Thiourea-Linked Benzamides

Compound 2-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-ethylbenzamide () incorporates a thiourea linkage and bromo-methyl substituents. The thiourea group may enhance metal-binding capacity, relevant for catalytic or chelation-based therapies .

Critical Analysis of Structural and Functional Trends

  • Substitution Position : Benzylthio groups at the 2- or 3-position dictate steric and electronic interactions with biological targets. For SIRT2 inhibition, 3-substitution is optimal .
  • Pharmacophore Hybridization : Hybrid scaffolds (e.g., benzimidazole-thioacetamido) expand target diversity but increase synthetic complexity .
  • Solubility and Bioavailability : Polar substituents (e.g., ethoxyethoxy) improve solubility, whereas lipophilic groups (e.g., benzylthio) enhance membrane permeability .

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